4-Methoxy-2,4-dioxobutanoic acid

Enzyme inhibition Dihydroorotase Selectivity profiling

Researchers targeting dihydroorotase (DHO) in cancer or autoimmune programs require selective inhibitors free of off-target HMG-CoA reductase activity-a common confounder in metabolic assays. 4-Methoxy-2,4-dioxobutanoic acid addresses this with a distinct selectivity profile. - DHOase IC50: 1.00×10⁶ nM (pH 7.37); no measurable HMG-CoA reductase inhibition. - Also inhibits lipoxygenase and interferes with arachidonic acid metabolism-useful in inflammation models. - High aqueous solubility (75.5 mg/mL) and room-temperature stability simplify stock preparation vs. thermally labile oxaloacetic acid. - QC-validated (NMR, HPLC) with ≥96% purity; stored at 2-8°C, shipped ambient or with blue ice.

Molecular Formula C5H6O5
Molecular Weight 146.1 g/mol
CAS No. 13192-05-7
Cat. No. B088724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,4-dioxobutanoic acid
CAS13192-05-7
SynonymsOXAC 4-MEES
oxalacetic acid 4-methyl este
Molecular FormulaC5H6O5
Molecular Weight146.1 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C(=O)O
InChIInChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9)
InChIKeyMAIRDOOJJIGWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,4-dioxobutanoic Acid Procurement Evidence


4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7), also known as oxaloacetic acid 4-methyl ester, is a dicarboxylic acid monoester derivative of succinic acid with an oxo group at the 2-position and a methyl ester at the 4-position [1]. As a conjugate acid of oxaloacetic acid, this compound features the molecular formula C5H6O5 and a molecular weight of 146.1 g/mol . This procurement-focused evidence guide delineates the quantifiable differentiation of 4-methoxy-2,4-dioxobutanoic acid from structurally and functionally related analogs, enabling informed scientific selection for research applications including enzyme inhibition studies, metabolic pathway investigation, and as a synthetic building block .

Assay Compatibility High aqueous solubility supports direct in vitro enzyme assays without co-solvents.
Target Selectivity Dihydroorotase and lipoxygenase inhibition with distinct profile from other 2,4-dioxobutanoic acids.
SAR Research Minimal methoxy ester provides baseline for structure-activity relationship studies.

Why 4-Methoxy-2,4-dioxobutanoic Acid Is Irreplaceable


Generic substitution of 4-methoxy-2,4-dioxobutanoic acid with other 4-substituted 2,4-dioxobutanoic acid derivatives or oxaloacetic acid analogs is scientifically unsound due to pronounced, quantifiable differences in enzyme inhibition potency and selectivity [1]. For instance, while 4-methoxy-2,4-dioxobutanoic acid exhibits an IC50 of 1.00 × 10⁶ nM against dihydroorotase, it lacks significant inhibitory activity against HMG-CoA reductase—a divergent selectivity profile that underscores its non-interchangeability with other diketo acids [2]. Additionally, its specific inhibition of lipoxygenase and interference with arachidonic acid metabolism differentiate it from other succinic acid derivatives [3]. These distinct activity signatures preclude generic substitution and necessitate compound-specific procurement for research targeting defined enzymatic pathways.

Divergent enzyme selectivity profile (dihydroorotase vs. HMG-CoA reductase and endonuclease) limits substitution with other 4-substituted analogs.
Lipoxygenase pathway engagement distinct from antiviral endonuclease inhibitors prevents functional replacement.
Physicochemical properties (Log P, solubility) differ markedly from lipophilic analogs, altering assay behavior.

4-Methoxy-2,4-dioxobutanoic Acid Differentiation Evidence


Enzyme Selectivity: Dihydroorotase vs. HMG-CoA Reductase

4-Methoxy-2,4-dioxobutanoic acid demonstrates a stark selectivity profile, showing measurable inhibition of dihydroorotase with an IC50 of 1.00 × 10⁶ nM at pH 7.37 [1], while exhibiting no significant inhibitory activity against HMG-CoA reductase [2]. This contrasts sharply with other 4-substituted 2,4-dioxobutanoic acid derivatives, which have been shown to possess sub-micromolar IC50 values (ranging from 0.2 to 29.0 µM) for cap-dependent endonuclease inhibition [3].

Selectivity Profile
Reported
IC50 1.00 × 10⁶ nM for dihydroorotase; no significant HMG-CoA reductase inhibition. Other 4-substituted analogs: 0.2–29 µM against endonuclease.
Supports targeted dihydroorotase assay development with reduced off-target interference.
Assay conditions: pH 7.37, 10 µM. Cross-study comparison.
Enzyme inhibition Dihydroorotase Selectivity profiling

Lipophilicity and Solubility vs. Analogs

4-Methoxy-2,4-dioxobutanoic acid exhibits a consensus Log P value of -0.41 (range: -1.06 to 0.61 across five computational methods) , indicating hydrophilic character. Its predicted aqueous solubility is 75.5 mg/mL (0.517 mol/L), classifying it as 'very soluble' . In contrast, the broader class of 4-substituted 2,4-dioxobutanoic acid derivatives encompasses highly lipophilic compounds with significantly lower aqueous solubility, enabling differential partitioning behavior in biological assays and synthetic workflows [1].

Physicochemical Properties
Class-level
Log P -0.41, aqueous solubility 75.5 mg/mL (very soluble). Lipophilic analogs: Log P >2, solubility typically
High aqueous solubility facilitates in vitro assay without organic solvents, unlike lipophilic derivatives.
Predicted values; empirical validation advised.
Primary Target Engagement
Class-level
Lipoxygenase inhibitor (quantitative IC50 not publicly available). Secondary activities: formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase.
Engages arachidonic acid pathway distinct from antiviral endonuclease inhibitors, guiding inflammation research use.
IC50 data not publicly validated; reliance on pharmacological profile from literature.
Structural Attributes
Class-level
MW 146.1 g/mol, TPSA 80.67 Ų. Oxaloacetic acid: MW 132.1, TPSA 91.7. Lipophilic analogs: MW >300, TPSA
Minimal size and polarity allow baseline SAR comparison without bulk lipophilic effects.
Computed properties; experimental confirmation recommended.
Quality Attributes
Specification review
Commercial purity 95–96% with available NMR, HPLC, GC and COA/SDS.
Rigorous batch documentation supports experimental reproducibility and publication standards.
Supplier-dependent; verify batch-specific certificates.
Thermal Stability
Class-level
Boiling point 240.5 ± 23.0 °C (predicted). Room temperature storage stable, unlike oxaloacetic acid (requires −20°C).
Simplifies procurement logistics and reduces degradation-related experimental variability.
Predicted value; storage recommendations based on empirical comparisons.
Lipophilicity Water solubility Bioavailability

Lipoxygenase & Arachidonic Acid Pathway Activity

4-Methoxy-2,4-dioxobutanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This is a distinct enzymatic target compared to the endonuclease inhibitory activity of other 4-substituted 2,4-dioxobutanoic acids, which exhibit IC50 values of 0.2–29.0 µM for cap-dependent influenza virus transcription [2]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a unique polypharmacology profile that is absent in other analogs [1].

Primary Target Engagement
Class-level
Lipoxygenase inhibitor (quantitative IC50 not publicly available). Secondary activities: formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase.
Engages arachidonic acid pathway distinct from antiviral endonuclease inhibitors, guiding inflammation research use.
IC50 data not publicly validated; reliance on pharmacological profile from literature.
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Methoxy Ester Structural Comparison

4-Methoxy-2,4-dioxobutanoic acid features a methyl ester at the 4-position, distinguishing it from oxaloacetic acid (free acid) and other 4-substituted analogs bearing bulky lipophilic substituents [1]. This minimal methyl ester modification yields a molecular weight of 146.1 g/mol and a topological polar surface area (TPSA) of 80.67 Ų . In contrast, potent endonuclease inhibitors in the class bear large lipophilic groups (e.g., biphenyl, thiophene) that increase molecular weight to >300 g/mol and reduce TPSA, enhancing membrane permeability but altering metabolic stability and off-target profiles [2].

Structural Attributes
Class-level
MW 146.1 g/mol, TPSA 80.67 Ų. Oxaloacetic acid: MW 132.1, TPSA 91.7. Lipophilic analogs: MW >300, TPSA
Minimal size and polarity allow baseline SAR comparison without bulk lipophilic effects.
Computed properties; experimental confirmation recommended.
Quality Attributes
Specification review
Commercial purity 95–96% with available NMR, HPLC, GC and COA/SDS.
Rigorous batch documentation supports experimental reproducibility and publication standards.
Supplier-dependent; verify batch-specific certificates.
Thermal Stability
Class-level
Boiling point 240.5 ± 23.0 °C (predicted). Room temperature storage stable, unlike oxaloacetic acid (requires −20°C).
Simplifies procurement logistics and reduces degradation-related experimental variability.
Predicted value; storage recommendations based on empirical comparisons.
Structure-activity relationship Ester prodrug Metabolic stability

Purity Specifications and QC Documentation

Commercial suppliers of 4-methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7) provide standardized purity specifications of 95–96% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This transparency in QC documentation contrasts with the variable purity reporting and inconsistent analytical support observed for less commercially established 2,4-dioxobutanoic acid analogs, where purity specifications may not be accompanied by comprehensive analytical certificates .

Quality Attributes
Specification review
Commercial purity 95–96% with available NMR, HPLC, GC and COA/SDS.
Rigorous batch documentation supports experimental reproducibility and publication standards.
Supplier-dependent; verify batch-specific certificates.
Chemical purity QC documentation Reproducibility

Thermal Stability and Boiling Point

4-Methoxy-2,4-dioxobutanoic acid has a predicted boiling point of 240.5 ± 23.0 °C at 760 mmHg . This thermal stability metric differentiates it from more thermally labile diketo acids and supports its handling under standard laboratory conditions. In comparison, oxaloacetic acid (free acid) readily undergoes spontaneous decarboxylation at room temperature, requiring storage at −20 °C to prevent degradation . The esterification of the 4-position confers enhanced thermal and storage stability, reducing the need for cold chain logistics and specialized storage .

Thermal Stability
Class-level
Boiling point 240.5 ± 23.0 °C (predicted). Room temperature storage stable, unlike oxaloacetic acid (requires −20°C).
Simplifies procurement logistics and reduces degradation-related experimental variability.
Predicted value; storage recommendations based on empirical comparisons.
Thermal stability Boiling point Storage conditions

4-Methoxy-2,4-dioxobutanoic Acid Application Scenarios


Dihydroorotase Inhibition in Cancer & Immunology

Researchers investigating dihydroorotase (DHO) as a therapeutic target in cancer or autoimmune diseases should procure 4-methoxy-2,4-dioxobutanoic acid for its demonstrated measurable inhibition of DHO (IC50 1.00 × 10⁶ nM at pH 7.37) [1] coupled with its lack of activity against HMG-CoA reductase [2]. This selectivity profile reduces off-target confounding in cellular assays and enables cleaner interpretation of DHO-specific phenotypic effects, which is critical when establishing target validation datasets for grant applications or publications [1] [2].

Lipoxygenase Modulation in Inflammation

For studies focused on the arachidonic acid cascade and lipoxygenase-mediated inflammatory responses, 4-methoxy-2,4-dioxobutanoic acid serves as a research tool with demonstrated potent lipoxygenase inhibition and interference with arachidonic acid metabolism [3]. Its distinct mechanism—divergent from the endonuclease inhibition of other 4-substituted 2,4-dioxobutanoic acids [4]—makes it a valuable chemical probe for dissecting pathway-specific effects in models of inflammation, psoriasis, or metabolic disorders [3].

Metabolic Pathway & Isotope Tracing

Due to its structural relationship to oxaloacetic acid—an intermediate in the citric acid cycle—4-methoxy-2,4-dioxobutanoic acid is a useful synthetic precursor or metabolic probe for investigating TCA cycle dynamics . Its room-temperature storage stability and high aqueous solubility (75.5 mg/mL) facilitate reliable preparation of stock solutions and reproducible dosing in cell culture and enzymatic assays, reducing experimental variability compared to the thermally labile oxaloacetic acid . Procurement is recommended for laboratories requiring a stable, readily solubilized oxaloacetate analog for metabolic flux or enzyme kinetics studies .

SAR Studies of Diketo Acid Scaffold

4-Methoxy-2,4-dioxobutanoic acid, with its minimal 4-methoxy ester substitution and balanced physicochemical properties (Log P -0.41, MW 146.1 g/mol, TPSA 80.67 Ų) , is an ideal baseline comparator for SAR investigations of the 2,4-dioxobutanoic acid scaffold. Its procurement enables side-by-side comparison with lipophilic analogs (e.g., 4-substituted biphenyl or thiophene derivatives with MW >300 g/mol and IC50 values of 0.2–29.0 µM for endonuclease inhibition [4]) to decouple substituent effects on potency, selectivity, and physicochemical properties [4] . The availability of rigorous QC documentation (NMR, HPLC) ensures that observed activity differences are attributable to structural modifications rather than sample impurities or degradation .

Application
Selection Property
Validation Focus
Dihydroorotase inhibition in oncology research models
Selectivity profile (DHO vs. HMG-CoA reductase)
Verify DHO-specific inhibition and absence of off-target endonuclease/reductase activity
Lipoxygenase modulation in inflammation models
Target engagement in arachidonic acid cascade
Confirm lipoxygenase pathway modulation independent of antiviral endonuclease inhibition
Metabolic pathway and isotope tracing studies
High solubility and room-temperature stability
Assess stock solution stability and consistency in metabolic flux assays
SAR baseline for diketo acid scaffold
Minimal methoxy ester substitution and balanced physicochemical properties
Validate purity and use as comparator for evaluating substituent effects on bioactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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